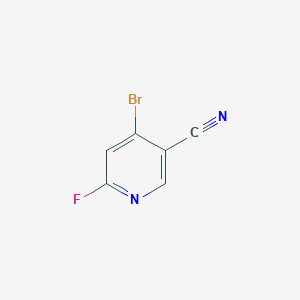

4-Bromo-6-fluoronicotinonitrile

Description

4-Bromo-6-fluoronicotinonitrile (C₆H₂BrFN₂) is a halogen-substituted pyridine derivative featuring a bromine atom at position 4, a fluorine atom at position 6, and a nitrile group at position 3 of the pyridine ring. Key properties include an average molecular mass of 200.998 g/mol and a monoisotopic mass of 199.9385 g/mol . Its ChemSpider ID is 57325494, and it is registered under CAS RN 1805591-30-2. The compound is utilized in pharmaceutical and agrochemical research due to its reactivity as a versatile intermediate in cross-coupling reactions and heterocyclic synthesis .

Properties

IUPAC Name |

4-bromo-6-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWIYQNQXBDNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805591-30-3 | |

| Record name | 4-bromo-6-fluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoronicotinonitrile can be achieved through multiple synthetic routes. One common method involves the bromination and fluorination of nicotinonitrile. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a catalyst to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoronicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while Suzuki-Miyaura coupling can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-6-fluoronicotinonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.

Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoronicotinonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

4-Bromo-6-chloronicotinaldehyde (C₆H₃BrClNO)

- Structural Differences : Replaces fluorine at position 6 with chlorine and the nitrile group with an aldehyde (-CHO) at position 3.

- Properties: Molecular mass: 220.45 g/mol (vs. 200.998 for 4-Bromo-6-fluoronicotinonitrile). XLogP3: 2 (indicating moderate lipophilicity).

- Reactivity: The aldehyde group enables nucleophilic additions, whereas the nitrile in this compound is more suited for cyanation or cyclization reactions .

2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

- Structural Differences : Features a thioether (-S-) linkage, a trifluoromethyl (-CF₃) group at position 4, and a thiophene substituent at position 5.

- Properties: Complex molecular formula (C₁₉H₁₁BrF₃N₂S₂) and higher molecular weight (489.33 g/mol).

- Applications : Likely used in medicinal chemistry for its enhanced metabolic stability due to CF₃ and sulfur moieties .

6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile

- Structural Differences : Contains ethoxy (-OCH₂CH₃) groups at positions 2 and 4-phenyl, along with a bromophenyl substituent.

- Crystallographic Data: X-ray diffraction (100 K) reveals a dihedral angle of 82.17° between the pyridine and bromophenyl rings, indicating significant non-planarity. Bond lengths (e.g., C–N: 1.344 Å) suggest conjugation disruption compared to simpler halogenated analogs.

- Reactivity: Ethoxy groups act as electron donors, altering electronic properties versus electron-withdrawing halogens in this compound .

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxy-phenyl)-nicotinonitrile

- Structural Differences: Incorporates an amino (-NH₂) group at position 2 and a methoxymethoxy (-OCH₂OCH₃) substituent.

- Properties: Amino group increases basicity and hydrogen-bonding capacity.

- Applications: The amino group makes this derivative a candidate for kinase inhibitor synthesis, unlike the non-amino target compound .

Research Findings and Implications

- Electronic Effects: Fluorine’s strong electron-withdrawing nature in this compound enhances electrophilic aromatic substitution reactivity compared to chloro or ethoxy analogs .

- Crystallographic Behavior : Bulky substituents (e.g., ethoxy in ) reduce molecular planarity, impacting solid-state packing and bioavailability.

- Biological Relevance: Thiophene and trifluoromethyl groups in improve drug-like properties, whereas amino groups in facilitate target binding in enzyme inhibition.

Biological Activity

4-Bromo-6-fluoronicotinonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. As a derivative of nicotinonitrile, it possesses a unique structure that influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

- Chemical Formula : C₇H₄BrFN₂

- Molecular Weight : 202.02 g/mol

- CAS Number : 118850813

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of bromine and fluorine atoms enhances the lipophilicity and electronic properties of the compound, which can lead to increased binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that it acts as an inhibitor of KIF18A, a motor protein that plays a critical role in mitotic spindle dynamics. Inhibition of KIF18A has been associated with inducing cell cycle arrest and apoptosis in cancer cells, particularly in cervical cancer cell lines such as HeLa .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for further exploration in treating inflammatory diseases.

Study on KIF18A Inhibition

A significant study evaluated the effects of this compound on KIF18A activity. The results demonstrated that treatment with the compound resulted in:

- Cell Cycle Arrest : A notable increase in cells arrested at the metaphase stage.

- Apoptosis Induction : Enhanced apoptotic markers were observed, indicating cell death through programmed mechanisms.

These findings suggest that the compound could be developed as a therapeutic agent targeting KIF18A-mediated pathways in cancers .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory potential of this compound. The study involved:

- In vitro Testing : The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS).

- Cytokine Production Measurement : Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄BrFN₂ |

| Molecular Weight | 202.02 g/mol |

| CAS Number | 118850813 |

| Melting Point | Not specified |

| Solubility | Not specified |

| Biological Activity | Effect |

|---|---|

| KIF18A Inhibition | Induces cell cycle arrest |

| Apoptosis | Increased apoptotic markers |

| Cytokine Modulation | Reduced TNF-alpha and IL-6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.